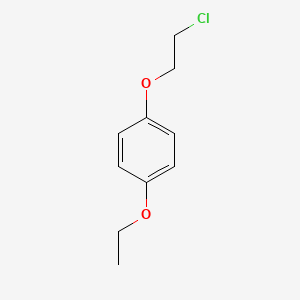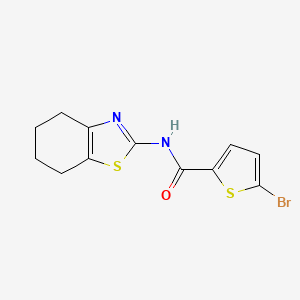![molecular formula C21H23FN4OS B2533987 4-amino-2-(ethylsulfanyl)-5-(4-fluorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one CAS No. 877818-95-6](/img/structure/B2533987.png)
4-amino-2-(ethylsulfanyl)-5-(4-fluorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-2-(ethylsulfanyl)-5-(4-fluorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one is a complex heterocyclic compound featuring a pyrimidoquinoline core. Its structural complexity and potential biochemical activity make it a valuable compound for scientific research.
Preparation Methods
Synthetic routes and reaction conditions:
Condensation reaction: : Typically starts with an intermediate such as 4-fluoroacetophenone, reacting with appropriate ethylsulfanyl and amino components under controlled temperature.
Cyclization: : Further cyclization leads to the formation of the quinoline core.
Industrial production methods:
Bulk synthesis: : Involves large-scale reactors and specific catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of reactions it undergoes:
Oxidation: : Converts thioether to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.
Reduction: : Reduces functional groups under milder conditions.
Substitution: : Aromatic substitution on the fluorophenyl ring using various nucleophiles.
Common reagents and conditions:
Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: : Sodium borohydride, lithium aluminum hydride.
Substitution: : Alkyl halides, Grignard reagents.
Major products formed:
Sulfoxides, sulfones, substituted aromatics.
Scientific Research Applications
Chemistry: : Used as a precursor for more complex organic molecules.
Biology: : Potential use in studying enzyme inhibitors.
Medicine: : Investigated for pharmacological properties, including anti-cancer and anti-inflammatory activities.
Industry: : Component in developing advanced materials.
Mechanism of Action
Mechanism: : Interacts with specific enzymes or receptors to inhibit or modulate their function. Molecular targets and pathways involved : Primarily targets kinases and other enzymes involved in signal transduction pathways, altering cellular processes.
Comparison with Similar Compounds
Similar compounds: : Structurally related heterocycles like quinolines, pyrimidines. Comparison : The ethylsulfanyl group and fluorophenyl ring confer unique chemical reactivity and biological activity, distinguishing it from other similar compounds.
Here’s a compact summary just for you. Anything else you’re curious about?
Properties
IUPAC Name |
4-amino-2-ethylsulfanyl-5-(4-fluorophenyl)-8,8-dimethyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinolin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN4OS/c1-4-28-20-25-18(23)17-15(11-5-7-12(22)8-6-11)16-13(24-19(17)26-20)9-21(2,3)10-14(16)27/h5-8,15H,4,9-10H2,1-3H3,(H3,23,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXLXLXQECPKERX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=C2C(C3=C(CC(CC3=O)(C)C)NC2=N1)C4=CC=C(C=C4)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)benzenecarboxamide](/img/structure/B2533912.png)


![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(dimethylamino)acetamide](/img/structure/B2533919.png)

![1,1-Bis(4-chlorophenyl)-2-[(2-fluorobenzyl)amino]-1-ethanol](/img/structure/B2533925.png)
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2533926.png)
